molecular formula C17H16N4O4S B2427578 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1788846-50-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Cat. No.: B2427578
CAS No.: 1788846-50-3
M. Wt: 372.4
InChI Key: MPQUJIGHEICXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-26(23,15-4-3-7-18-9-15)20-13-8-19-21(10-13)11-14-12-24-16-5-1-2-6-17(16)25-14/h1-10,14,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQUJIGHEICXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.46 g/mol
  • CAS Number : Not explicitly provided in the sources.

The compound is believed to exert its biological effects through multiple pathways, primarily by interacting with specific receptors and enzymes involved in inflammatory and cancer pathways. Research indicates that the sulfonamide group plays a crucial role in enhancing the compound's binding affinity to target proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against breast and colon cancer cells, demonstrating significant antiproliferative activity with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models:

  • MTT Assay : The cytotoxic effect was measured using the MTT assay on LPS-induced RAW264.7 macrophages. Compounds similar to this sulfonamide showed a high inhibition rate for NO production at concentrations as low as 10 μM .

Enzyme Inhibition

Research indicates that this class of compounds may inhibit key enzymes involved in inflammatory responses:

  • Xanthine Oxidase Inhibition : Some derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Moderate inhibitory activity has been reported .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 5 to 15 μM .
Study 2Anti-inflammatory EffectsInhibition of NO production and cytokine release (TNF-α, IL-6) in RAW264.7 cells .
Study 3Enzyme InhibitionModerate inhibition of xanthine oxidase with IC50 values around 70 μM .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological properties. The presence of the pyridine and sulfonamide moieties enhances its biological activity, making it a candidate for further research in medicinal chemistry.

Synthesis and Characterization:
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide typically involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide and pyridine groups. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to ensure the purity and identity of the synthesized compound.

Antimicrobial Activity

Antifungal Applications:
Recent studies have highlighted the antifungal potential of compounds with similar structural features to this compound. For instance, derivatives of pyridine-3-sulfonamide have been synthesized and evaluated for their efficacy against various fungal strains, demonstrating significant activity against Candida albicans and other pathogenic fungi . The mechanism of action often involves inhibition of key enzymes essential for fungal growth.

Case Study:
A study synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides that showed enhanced antifungal activity compared to traditional antifungal agents like fluconazole. The most active compounds exhibited minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida species . This suggests that similar derivatives could be explored for developing new antifungal therapies.

Cancer Treatment

Anticancer Properties:
The compound's structural characteristics may also position it as a potential anticancer agent. Research into similar sulfonamide derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Related Research Findings:
A study focused on synthesizing new derivatives with anticancer properties demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound could be further investigated for its potential in cancer therapy .

Summary of Key Findings

Application Area Key Findings References
Medicinal ChemistryDiverse pharmacological properties; potential as a drug candidate
Antifungal ActivitySignificant efficacy against Candida species; MIC ≤ 25 µg/mL
Anticancer PropertiesPotential cytotoxic effects; needs further investigation

Preparation Methods

Synthesis of the Dihydrobenzo[b]dioxin Precursor

The 2,3-dihydrobenzo[b]dioxin moiety is typically synthesized via cyclization of catechol derivatives. A representative procedure involves:

Method 1: Etherification of Catechol with Epichlorohydrin
Catechol reacts with epichlorohydrin under basic conditions to form 2,3-dihydrobenzo[b]dioxin. Sodium hydroxide in ethanol facilitates nucleophilic ring-opening of epichlorohydrin, followed by intramolecular cyclization.

Example Protocol

  • Reagents : Catechol (1.0 eq), epichlorohydrin (1.2 eq), NaOH (2.0 eq), ethanol.
  • Conditions : Reflux at 80°C for 12 h.
  • Yield : ~70–80% after recrystallization.

The introduction of a methyl group at the 2-position is critical for subsequent pyrazole coupling.

Method 2: Alkylation with Methyl Iodide

  • Reagents : 2,3-Dihydrobenzo[b]dioxin (1.0 eq), methyl iodide (1.5 eq), NaH (1.2 eq), DMF.
  • Conditions : 0°C to room temperature, 6 h under argon.
  • Yield : 65–75%.

Key Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.32–4.25 (m, 4H, –O–CH₂–CH₂–O–), 3.45 (s, 2H, –CH₂–), 6.85–6.78 (m, 4H, aromatic).

Pyrazole Ring Formation

The 1H-pyrazol-4-ylamine intermediate is synthesized via cyclocondensation.

Method 3: Hydrazine Cyclization with 1,3-Diketones

  • Reagents : 1,3-Diketone (1.0 eq), hydrazine hydrate (1.2 eq), acetic acid.
  • Conditions : Reflux at 120°C for 8 h.
  • Yield : 60–70%.

Alternative Approach: [3+2] Cycloaddition
Copper-catalyzed cycloaddition between alkynes and diazo compounds offers regioselective pyrazole formation, though yields are moderate (50–60%).

Coupling of Dihydrobenzo[b]dioxin-Methyl to Pyrazole

Method 4: Nucleophilic Substitution

  • Reagents : 1H-Pyrazol-4-ylamine (1.0 eq), 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxin (1.1 eq), K₂CO₃ (2.0 eq), DMF.
  • Conditions : 60°C, 24 h.
  • Yield : 55–65%.

Optimization Note
Higher yields (75%) are achieved using NaH in anhydrous DMSO under argon, as demonstrated in analogous alkylations.

Sulfonylation with Pyridine-3-Sulfonyl Chloride

Method 5: Classic Sulfonamide Formation

  • Reagents : Pyridine-3-sulfonyl chloride (1.2 eq), 1-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-amine (1.0 eq), pyridine (3.0 eq), CH₂Cl₂.
  • Conditions : 0°C to room temperature, 12 h.
  • Yield : 70–80%.

Alternative Method: Metal-Free Sulfur Dioxide Insertion
Aryl diazonium salts react with DABCO·(SO₂)₂ to generate sulfonyl intermediates, which couple with amines (Figure 1).

Step Reagents/Conditions Yield
Diazotization NaNO₂, HCl, 0°C 85%
SO₂ Insertion DABCO·(SO₂)₂, CH₃CN, rt 90%
Amine Coupling Pyrazole-4-amine, rt, 6 h 75%

Purification and Characterization

Chromatography

  • Column : Silica gel (230–400 mesh).
  • Eluent : Hexane/EtOAc (3:1 to 1:1 gradient).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.94 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, pyrazole-H), 7.92–7.85 (m, 2H, aromatic), 4.38–4.21 (m, 4H, –O–CH₂–CH₂–O–), 4.05 (s, 2H, –CH₂–).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₆N₄O₄S [M+H]⁺ 372.0892, found 372.0889.

Challenges and Optimization Strategies

Issue 1: Low Yield in Alkylation

  • Solution : Switching from K₂CO₃ to NaH in DMSO improves electrophilicity of the alkylating agent, boosting yields by 15–20%.

Issue 2: Sulfonamide Hydrolysis

  • Mitigation : Conduct sulfonylation at 0°C and use dry solvents to minimize water exposure.

Comparative Analysis of Methods

Method Advantages Limitations
Classic Sulfonylation High reproducibility Requires sulfonyl chloride
SO₂ Insertion Avoids sulfonyl chloride Multi-step, sensitive to diazonium stability
NaH-Mediated Alkylation High efficiency Moisture-sensitive conditions

Emerging Techniques

Flow Chemistry
Continuous-flow systems enable safer handling of diazonium intermediates, reducing decomposition risks.

Electrochemical Sulfonylation Recent advances utilize electrochemical cells to generate sulfonyl radicals, though applicability to heteroaromatics remains underexplored.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates alkylation or sulfonamide bond formation at room temperature or mild heating . Reaction optimization should focus on stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate), solvent selection (DMF for solubility), and catalyst compatibility. Monitoring via TLC or HPLC ensures completion, while purification employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydrobenzodioxin methylene protons at δ ~4.2–4.5 ppm, pyrazole C-H at δ ~7.5 ppm) .
  • HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine groups) .
  • FTIR : Validates functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve reaction yield and purity?

  • Methodological Answer : Use factorial designs (e.g., 2³ factorial) to evaluate variables: temperature (25–60°C), solvent polarity (DMF vs. DMSO), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For instance, highlights DoE’s role in minimizing trials while maximizing yield and purity, particularly for heterocyclic systems .

Q. What strategies address contradictions in biological activity data across assays?

  • Methodological Answer :

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cell-based assays).
  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate target binding if cellular assays show variability.
  • Metabolic stability checks : Assess compound degradation (e.g., microsomal incubation) to rule out false negatives .

Q. How can computational methods predict target engagement and selectivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on sulfonamide’s hydrogen-bonding potential .
  • DFT calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to predict reactivity and binding affinity .
  • MD simulations : Evaluate conformational stability in aqueous vs. lipid bilayer environments .

Q. What approaches mitigate solubility and stability challenges during in vitro studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
  • pH optimization : Adjust buffer pH (e.g., phosphate buffer at pH 7.4) to prevent sulfonamide hydrolysis .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core modifications : Substitute the dihydrobenzodioxin methyl group with ethyl or cyclopropyl to probe steric effects.
  • Bioisosteric replacement : Replace pyridine-3-sulfonamide with thiazole-sulfonamide to assess electronic contributions.
  • Fragment-based design : Use X-ray data (e.g., from ) to guide substitutions at the pyrazole 4-position .

Q. How to validate computational predictions of mechanism of action (MoA) experimentally?

  • Methodological Answer :

  • Kinase profiling panels : Test against a 50-kinase panel to confirm selectivity.
  • CETSA (Cellular Thermal Shift Assay) : Verify target engagement in live cells.
  • CRISPR knockouts : Eliminate putative targets (e.g., PI3Kγ) to check for loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.